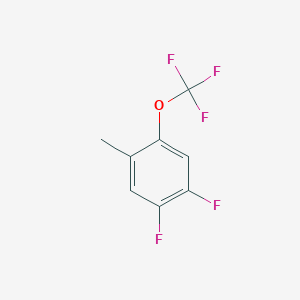

4,5-Difluoro-2-(trifluoromethoxy)toluene

Description

Properties

IUPAC Name |

1,2-difluoro-4-methyl-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-4-2-5(9)6(10)3-7(4)14-8(11,12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQJELUTUNVJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,5-Difluoro-2-(trifluoromethoxy)toluene (C8H5F5O) is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure, featuring multiple fluorine atoms, contributes to its distinct biological activity and potential applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

This compound is characterized by its trifluoromethoxy group and two fluorine atoms on the aromatic ring. The presence of these fluorinated groups enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing biological activity.

Structural Formula

The structural formula of this compound can be represented as follows:

Anticancer Activity

Research has indicated that fluorinated compounds, particularly those containing trifluoromethyl groups, often exhibit significant anticancer properties. A study highlighted that the incorporation of trifluoromethyl groups can enhance the potency of compounds against various cancer cell lines. For instance, certain derivatives similar to this compound have shown enhanced inhibition of cancer cell proliferation compared to their non-fluorinated counterparts .

Table 1: Anticancer Activity of Fluorinated Compounds

| Compound Name | IC50 (µM) | Cancer Type | Reference |

|---|---|---|---|

| This compound | TBD | Breast Cancer | |

| Selinexor | <0.5 | Multiple Myeloma | |

| BAY-069 | TBD | Various Cancer Types |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethoxy group may interact with specific enzymes or receptors involved in cancer progression. For example, studies have shown that derivatives with similar functional groups can inhibit key enzymes in cancer metabolism .

Inhibition of Enzymatic Activity

Fluorinated compounds are known to modulate enzymatic activity significantly. The dual BCAT1/2 inhibitor BAY-069 has demonstrated high selectivity and cellular activity against branched-chain amino acid transaminases (BCATs), which are implicated in various cancers . This suggests that this compound may share similar inhibitory properties.

Case Study: Fluorinated Drug Development

In a recent study focusing on the development of fluorinated drugs, this compound was evaluated for its potential as a lead compound. The study found that modifications to the structure could lead to improved potency against specific cancer types. The results indicated a promising avenue for further research into its applications in targeted cancer therapies .

Case Study: Material Science Applications

In addition to its biological activity, this compound has shown potential in material science as a precursor for covalent adaptable networks (CANs). These materials exhibit unique properties such as transparency and short relaxation times, making them suitable for various applications including coatings and adhesives .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- Fluorinated compounds are known to enhance the pharmacokinetic properties of drugs. Research indicates that 4,5-difluoro derivatives can improve the efficacy and safety profiles of pharmaceuticals. For instance, compounds containing trifluoromethoxy groups have been linked to improved biological activity against various pathogens .

- A study on nitroimidazole analogues highlighted the importance of fluorinated moieties in enhancing the antileishmanial activity of drug candidates, indicating that similar strategies could be applied to 4,5-difluoro-2-(trifluoromethoxy)toluene derivatives .

-

Intermediate in Synthesis :

- This compound serves as an intermediate in synthesizing other pharmaceutical agents. For example, it can be utilized in the preparation of 2,4,5-trifluorophenylacetic acid through a series of reactions involving halogenation and cyanidation processes . The high yield and purity of the final products make it a valuable precursor in pharmaceutical synthesis.

Agrochemical Applications

- Pesticide Development :

- Fluorinated aromatic compounds are increasingly used in agrochemicals due to their enhanced stability and biological activity. The trifluoromethoxy group contributes to the effectiveness of herbicides and insecticides by improving their interaction with biological targets .

- Research into trifluoromethylpyridines has shown that incorporating fluorinated groups can lead to increased potency and selectivity in agrochemical formulations .

Material Science Applications

- Polymer Chemistry :

- The unique properties of fluorinated compounds allow for their use in developing advanced materials with desirable characteristics such as chemical resistance and thermal stability. This compound can be employed in synthesizing high-performance polymers used in coatings and electronic materials .

- The ability to modify polymer properties through fluorination has been explored in various studies, demonstrating enhanced durability and performance under harsh conditions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4,5-Difluoro-2-(trifluoromethoxy)toluene with analogous fluorinated aromatic compounds:

Key Observations :

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group in this compound provides greater electron-withdrawing effects compared to -CF₃, enhancing stability against nucleophilic attack. This makes it preferable in environments requiring prolonged metabolic resistance .

- Fluorine vs. Chlorine/Nitro Groups : Compounds with fluorine substituents (e.g., 4,5-difluoro) exhibit higher lipophilicity and bioavailability than chlorinated or nitro-substituted analogs (e.g., 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene), which are more reactive but less metabolically stable .

Physicochemical Properties

- Lipophilicity: The trifluoromethoxy group increases logP values compared to non-fluorinated analogs, improving membrane permeability. For example, this compound has a higher logP than 4-(Trifluoromethoxy)phenol due to reduced polarity from the absence of a hydroxyl group .

- Thermal Stability : Fluorine’s strong C-F bonds contribute to thermal stability, whereas nitro groups (as in 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene) may decompose under high temperatures, limiting utility in high-heat applications .

Preparation Methods

Fluorination of Aromatic Precursors

A common approach to introduce fluorine atoms into aromatic rings is nucleophilic aromatic substitution (S_NAr) of chlorinated nitrotoluene derivatives with potassium fluoride in high-boiling polar aprotic solvents such as sulfolane. For example, the preparation of 4,5-difluoro-2-nitrotoluene intermediates has been achieved by reacting dichloronitrotoluene isomers with potassium fluoride at elevated temperatures (150–230 °C) in the presence of sulfolane, yielding difluorinated nitrotoluene intermediates selectively.

| Step | Reaction Conditions | Reactants | Product |

|---|---|---|---|

| 1 | 180 °C, 2–10 h, sulfolane solvent | 3,4-dichloro-6-nitrotoluene or 2,5-dichloro-4-nitrotoluene + KF | 4,5-difluoro-2-nitrotoluene or 2,5-difluoro-4-nitrotoluene |

This step is critical for establishing the difluoro substitution pattern on the aromatic ring before further functionalization.

Reduction and Functional Group Transformations

Following fluorination, the nitro group is typically reduced to an amino group or directly transformed into other functional groups depending on the target molecule. Hydrogenation catalytic reactions under mild conditions are used to reduce the nitro group to an amine or related intermediate.

Example Synthetic Sequence (Inferred)

Research Findings and Optimization

- Reaction conditions: The fluorination step requires high temperature (150–230 °C) and polar aprotic solvents like sulfolane to achieve high yields and selectivity for difluorinated intermediates.

- Catalysts: Quaternary ammonium salts may be used as phase-transfer catalysts to improve fluorination efficiency.

- Yield improvements: Maintaining the molar ratio of potassium fluoride to raw materials around 2:1 to 3.5:1 and reaction times of up to 10 hours optimize yield and purity of difluorinated intermediates.

- Environmental considerations: High-temperature cracking and solvent reduction steps minimize waste generation in the synthetic process.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Fluorination temperature | 150–230 °C | High temperature needed for effective substitution |

| Solvent | Sulfolane | Polar aprotic solvent stabilizes fluoride ion |

| KF molar ratio | 2.1–3.5:1 (KF:substrate) | Ensures complete fluorination |

| Reaction time | 2–10 hours | Longer times improve yield |

| Catalyst | Quaternary ammonium salt | Enhances phase transfer and reaction rate |

| Reduction method | Catalytic hydrogenation | Converts nitro to amine efficiently |

| Trifluoromethoxylation | Copper-mediated coupling | Enables selective OCF3 installation |

Q & A

Q. What are the optimized synthetic routes for 4,5-Difluoro-2-(trifluoromethoxy)toluene, and how do reaction conditions influence yield and purity?

The synthesis typically involves halogenation and trifluoromethoxy group introduction via palladium-catalyzed cross-coupling or nucleophilic substitution. Key steps include:

- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency, especially in forming the trifluoromethoxy-toluene backbone .

- Flow Reactors : Continuous flow systems improve scalability and purity by maintaining precise temperature and pressure control, reducing side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., THF) stabilize intermediates, while bases like Et₃N mitigate acid byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key structural insights do they provide?

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, distinguishing difluoro and trifluoromethoxy groups. ¹H NMR reveals methyl and aromatic proton splitting patterns .

- IR Spectroscopy : Confirms C-F (1100–1200 cm⁻¹) and O-CF₃ (1250–1350 cm⁻¹) vibrational modes .

- HPLC : Monitors purity (>98%) and resolves regioisomeric impurities using reverse-phase columns .

Advanced Research Questions

Q. How do the electronic effects of fluorine and trifluoromethoxy substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing nature of fluorine and trifluoromethoxy groups deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. This enhances stability in oxidative conditions but reduces nucleophilic attack rates. For Suzuki-Miyaura couplings, electron-deficient aryl halides require Pd catalysts with strong transmetallation ligands (e.g., SPhos) to improve yields .

Q. How can contradictory data on reaction pathways (e.g., oxidation vs. reduction) be resolved through experimental design?

Divergent outcomes often arise from solvent or acid/base conditions. For example:

- Oxidation : In acetonitrile with p-toluenesulfonic acid, trifluoromethyl groups stabilize carbocation intermediates, favoring quinone formation .

- Reduction : Using trifluoroacetic acid at ambient temperature preserves the methyl group, yielding benzyl alcohol derivatives . Systematic screening of Lewis acids (e.g., BF₃·Et₂O) and monitoring via TLC/GC-MS can clarify mechanistic pathways .

Q. What strategies are employed to utilize this compound as a building block in fluorinated drug candidates, considering fluorine's impact on pharmacokinetics?

- Bioisosterism : The trifluoromethoxy group mimics ester or methoxy groups, enhancing metabolic stability and membrane permeability .

- Derivatization : Coupling with morpholine or piperidine fragments (via Buchwald-Hartwig amination) introduces hydrogen-bond acceptors, improving target binding .

- In Vivo Studies : Isotopic labeling (e.g., ¹⁸F) tracks metabolic pathways and identifies potential toxophores .

Q. What computational approaches (e.g., DFT) are used to model reaction mechanisms involving this compound, and how do they guide experimental optimization?

Density Functional Theory (DFT) calculates transition-state energies and predicts regioselectivity. For example:

- Substitution Reactions : DFT identifies nucleophilic attack barriers at C2 vs. C5 positions, guiding catalyst selection .

- Solvent Effects : Polarizable continuum models (PCM) optimize solvent polarity to stabilize charged intermediates .

Q. How can advanced analytical techniques distinguish between biogenic and synthetic origins of toluene derivatives in environmental samples containing this compound?

- GC-MS with Isotope Ratio Monitoring : Biogenic toluene shows δ¹³C values < -30‰, distinct from petrogenic sources .

- Chiral Chromatography : Enantiomeric ratios of degradation products (e.g., trifluoroacetic acid) differentiate microbial vs. industrial pathways .

- Secondary Data Review : Co-contaminant profiles (e.g., absence of PAHs) support biogenic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.